molecular formula C74H117N19O23S B612435 Rac1 Inhibitor W56 CAS No. 1095179-01-3

Rac1 Inhibitor W56

Número de catálogo: B612435
Número CAS: 1095179-01-3
Peso molecular: 1671.93
Clave InChI: IRORVMNZPUKWEX-YRMQSWGASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Rac1 Inhibitor W56 involves a structure-based drug discovery approach that includes virtual library screening and docking using tryptophan 56 as a target of the Rac1 three-dimensional structure . The inhibitor is composed of a Rac1-inhibiting polypeptide fused to a presynaptic protein Synapsin1a . The synthetic route typically involves solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions include the use of coupling reagents, such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, to facilitate peptide bond formation. Industrial production methods may involve large-scale solid-phase peptide synthesis with automated peptide synthesizers to ensure high yield and purity.

Análisis De Reacciones Químicas

Rac1 Inhibitor W56 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the sulfide group in the peptide may yield sulfoxides or sulfones, while reduction of disulfide bonds can result in free thiol groups.

Aplicaciones Científicas De Investigación

Preclinical Studies

Antitumor Activity
Preclinical studies have demonstrated that Rac1 Inhibitor W56 exhibits potent antitumor effects across various cancer types. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in glioma cells. In vitro assays revealed that treatment with W56 led to reduced cell viability and impaired invasive capabilities of glioma cells .

Toxicology Profile
The toxicological evaluation of this compound indicates a favorable safety profile, making it a promising candidate for further clinical development. Studies involving animal models have confirmed that the compound can effectively penetrate the blood-brain barrier and exert antitumor effects without significant toxicity .

Glioma Treatment

In a study focused on glioblastoma multiforme (GBM), this compound was evaluated for its ability to inhibit tumor growth in vivo. The results indicated a dose-dependent reduction in tumor size when administered to mouse models with implanted GBM cells. The mechanism was linked to the inhibition of Rac1-mediated signaling pathways, which are known to facilitate tumor invasion and proliferation .

Pancreatic Cancer

This compound has also been investigated in the context of pancreatic cancer. It was found to significantly reduce the viability of pancreatic cancer cell lines through mechanisms involving the downregulation of Rac1 activity. This effect was corroborated by clonogenic assays, which demonstrated a marked decrease in colony formation following treatment with the inhibitor .

Comparative Efficacy

The following table summarizes key findings from studies evaluating the efficacy of this compound compared to other known inhibitors:

Inhibitor Cancer Type Mechanism Efficacy Toxicity Profile
This compound GliomaInhibits Rac1-GEF interactionSignificant tumor reductionFavorable
NSC23766 Skin CancerBlocks Rac1 activationModerate tumor inhibitionModerate
Compound #6 Pancreatic CancerDisrupts Rac1-PAK1 complex formationHigh efficacy at low dosesLow toxicity

Comparación Con Compuestos Similares

Rac1 Inhibitor W56 can be compared with other Rac1 inhibitors, such as NSC23766 and 1A-116:

    NSC23766: This compound inhibits Rac1 by targeting the interaction between Rac1 and its guanine nucleotide exchange factors, similar to this compound.

    1A-116: Identified using a structure-based drug discovery approach, 1A-116 also targets tryptophan 56 of Rac1.

This compound is unique in its specific inhibition of the interaction between Rac1 and its guanine nucleotide exchange factors, making it a valuable tool for studying Rac1-mediated signaling pathways and developing targeted therapies.

Actividad Biológica

Rac1 is a member of the Rho family of small GTPases, playing a crucial role in various cellular processes including cytoskeletal dynamics, cell migration, and proliferation. The Rac1 inhibitor W56 has emerged as a significant compound due to its ability to selectively inhibit Rac1 activity, which has implications in cancer therapy and neurological studies. This article delves into the biological activity of W56, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

W56 as a Peptide Inhibitor
W56 is derived from the GEF-binding region of Rac1 and functions by competing with endogenous Rac1 for binding to guanine nucleotide exchange factors (GEFs). This competition effectively reduces Rac1-GEF interactions, thereby inhibiting Rac1 activation. Studies have shown that the tryptophan residue at position 56 (W56) is critical for this inhibitory effect, as mutations at this site (e.g., W56F) significantly diminish the compound's efficacy .

Inhibition of Protein-Protein Interactions
W56 disrupts key protein-protein interactions involving Rac1, particularly with several GEFs such as Vav1, Vav2, Tiam1, and Dbl. These interactions are vital for Rac1 activation and subsequent downstream signaling pathways that promote oncogenic processes . By inhibiting these interactions, W56 effectively attenuates Rac1-mediated cellular functions like membrane ruffling and lamellipodia formation.

Efficacy in Cancer Models

Antitumor Activity
Research indicates that W56 exhibits potent antitumor effects across various cancer types. For instance, in glioma models, W56 treatment leads to significant reductions in cell proliferation and invasion. In vitro studies have demonstrated that W56 can modulate Rac1 signaling pathways, resulting in increased apoptosis in tumor cells . The compound has shown a favorable pharmacokinetic profile, suggesting its potential for effective delivery across biological barriers such as the blood-brain barrier.

Case Study: Glioma Treatment
In a preclinical study involving glioblastoma cell lines, W56 demonstrated an IC50 value indicating effective inhibition of cell growth. The compound's ability to induce apoptosis and inhibit invasion was confirmed through both 2D and 3D culture systems . Additionally, in vivo experiments using an orthotopic mouse model of glioma revealed that W56 administration resulted in a dose-dependent reduction in tumor size and improved survival rates.

Neurological Implications

Role in Memory and Learning
Beyond cancer therapy, W56 has been investigated for its effects on neural function. Studies have shown that inhibiting Rac1 in presynaptic terminals using W56 can impair spatial working memory in mice. This highlights the importance of Rac1 signaling in cognitive processes and suggests that targeted inhibition could provide insights into neurodegenerative conditions where Rac1 activity is dysregulated .

Summary of Findings

The biological activity of this compound underscores its potential as a therapeutic agent across multiple domains:

Aspect Details
Mechanism of Action Competes with endogenous Rac1 for GEF binding; inhibits protein interactions
Cancer Efficacy Induces apoptosis; inhibits proliferation and invasion in glioma models
Neurological Effects Impairs spatial working memory; potential implications for neurodegeneration
Pharmacokinetics Favorable profile; effective delivery across blood-brain barrier

Propiedades

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H117N19O23S/c1-35(2)25-46(64(106)79-33-55(97)84-47(26-36(3)4)66(108)86-48(27-41-31-78-44-18-13-12-17-42(41)44)67(109)87-51(30-57(100)101)69(111)92-61(40(10)94)73(115)82-39(9)62(104)81-34-58(102)103)85-68(110)49(28-53(77)95)88-72(114)60(38(7)8)91-70(112)52-20-16-23-93(52)74(116)45(19-14-15-22-75)83-54(96)32-80-65(107)50(29-56(98)99)89-71(113)59(37(5)6)90-63(105)43(76)21-24-117-11/h12-13,17-18,31,35-40,43,45-52,59-61,78,94H,14-16,19-30,32-34,75-76H2,1-11H3,(H2,77,95)(H,79,106)(H,80,107)(H,81,104)(H,82,115)(H,83,96)(H,84,97)(H,85,110)(H,86,108)(H,87,109)(H,88,114)(H,89,113)(H,90,105)(H,91,112)(H,92,111)(H,98,99)(H,100,101)(H,102,103)/t39-,40+,43-,45-,46-,47-,48-,49-,50-,51-,52-,59-,60-,61-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRORVMNZPUKWEX-YRMQSWGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H117N19O23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.